molecular formula C17H14O5 B1333945 3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- CAS No. 61429-81-0

3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-

Cat. No.: B1333945
CAS No.: 61429-81-0
M. Wt: 298.29 g/mol
InChI Key: GQSYGPPHMQKVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 3(2H)-Benzofuranone Compounds in Organic Chemistry

The 3(2H)-benzofuranone framework represents a fundamental heterocyclic system that has garnered significant attention in organic chemistry due to its versatile reactivity and broad spectrum of biological activities. Benzofuran, the parent heterocyclic compound consisting of fused benzene and furan rings, serves as the structural nucleus for numerous related compounds with complex architectures. The benzofuranone derivatives are characterized by their lactone functionality at the 3-position, which significantly influences their chemical behavior and biological properties. These compounds exist predominantly in the lactone form rather than the enol form both in solid state and solution, as demonstrated through experimental and theoretical structural studies.

The synthetic accessibility of 3(2H)-benzofuranone compounds has been extensively developed through various methodological approaches. Notable synthetic routes include oxidation of salicylaldehyde with chloroacetic acid followed by dehydration and decarboxylation, Perkin rearrangement involving coumarin reactions with hydroxides, and Diels-Alder reactions of nitro vinyl furans with various dienophiles. Modern synthetic strategies have evolved to include metal-catalyzed approaches, with ruthenium-based catalysts enabling the synthesis of benzofuran derivatives through carbon-hydrogen alkenylation of meta-hydroxybenzoic acids followed by oxygen-induced annulation. The rhodium-catalyzed approaches have also proven effective, utilizing cyclopentadienyl-based rhodium complexes to achieve widely substituted benzofuran heterocycles through carbon-hydrogen activation, migratory insertion, nucleophilic substitution, and beta-oxygen elimination processes.

The unique structural features of benzofuranone compounds contribute to their privileged status in medicinal chemistry. The benzofuran scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that demonstrate activity toward different clinically approved targets. The electronic properties of the benzofuranone system, particularly the electron-withdrawing nature of the lactone carbonyl group, create distinctive reactivity patterns that enable selective chemical transformations. This electronic framework facilitates condensation reactions with aldehydes in the presence of morpholine acetate to yield substituted 2-(arylidene)benzofuran-3(2H)-ones, as well as acid- or base-catalyzed condensations with appropriate aldehydes to produce aurones.

Historical Context and Development of Benzofuranone Research

The historical development of benzofuranone research traces its origins to fundamental investigations into heterocyclic chemistry and natural product synthesis. The first synthesis of the benzofuran ring was accomplished by Perkin in 1870, establishing the foundation for subsequent investigations into this heterocyclic system. This pioneering work opened new avenues for exploring the chemical and biological properties of benzofuran-containing compounds, leading to the discovery of numerous naturally occurring derivatives with significant pharmacological activities.

The evolution of benzofuranone research has been characterized by progressive advances in synthetic methodology and biological evaluation. Early investigations focused primarily on the structural elucidation and basic chemical properties of these compounds, with researchers developing fundamental understanding of their reactivity patterns and synthetic accessibility. The recognition that benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin possessed therapeutic utility in treating skin diseases including cancer and psoriasis provided significant impetus for further research in this area. These discoveries established the therapeutic potential of the benzofuran scaffold and motivated extensive structure-activity relationship studies.

The development of sophisticated analytical techniques and computational methods has significantly enhanced the understanding of benzofuranone compounds. Advanced spectroscopic methods including nuclear magnetic resonance spectroscopy and infrared spectroscopy have enabled detailed structural characterization, while computational studies have provided insights into conformational preferences and electronic properties. The application of thermodynamic analysis has revealed important information about the driving forces for proton release, hydrogen atom donation, and electron transfer processes in benzofuranone-type compounds, contributing to a deeper understanding of their antioxidant mechanisms.

Contemporary research in benzofuranone chemistry has been driven by the urgent need to develop new therapeutic agents in response to increasing antibiotic resistance and emerging infectious diseases. The recognition that many established antimicrobial compounds have limitations against certain deadly microbes has intensified efforts to explore benzofuran derivatives as potential solutions. Modern synthetic approaches have incorporated green chemistry principles and catalyst-free methodologies, reflecting growing environmental consciousness in chemical research. The development of electrochemical approaches and interrupted Pummerer reactions represents recent innovations in benzofuranone synthesis, demonstrating the continued evolution of this research field.

Significance of 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone

The compound 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone occupies a particularly significant position within the broader family of benzofuranone derivatives due to its unique structural features and demonstrated biological activities. This compound represents a sophisticated example of aurone chemistry, where the benzylidene substituent incorporates two methoxy groups at the 2,3-positions of the phenyl ring, while the benzofuranone core features a hydroxyl group at the 6-position. The strategic placement of these functional groups creates a molecular architecture that optimizes both electronic properties and potential for intermolecular interactions.

The structural complexity of this compound arises from the presence of multiple electron-donating substituents that significantly influence its chemical behavior and biological activity. The two methoxy groups on the dimethoxyphenyl moiety provide electron density to the aromatic system while offering sites for potential metabolic modification. The 6-hydroxy substituent on the benzofuranone core introduces additional hydrogen bonding capability and may serve as a crucial pharmacophore element for biological activity. This combination of structural features positions the compound as an excellent candidate for structure-activity relationship studies and pharmaceutical development.

Synthetic approaches to this compound typically involve condensation reactions between appropriately substituted benzofuranone precursors and 2,3-dimethoxybenzaldehyde derivatives. The synthesis methodology requires careful control of reaction conditions to ensure selective formation of the desired geometric isomer, typically the Z-configuration. Characterization studies have employed comprehensive spectroscopic analysis including infrared spectroscopy, which reveals characteristic absorption bands for the carbonyl and hydroxyl functional groups, and nuclear magnetic resonance spectroscopy, which provides detailed information about the aromatic substitution patterns and geometric configuration.

The biological significance of this compound extends beyond its structural novelty to encompass its potential therapeutic applications. As a member of the aurone class of flavonoids, it exhibits characteristic anti-inflammatory and antioxidant properties that are associated with this important group of natural product-derived compounds. The specific substitution pattern of this benzofuranone derivative may enhance its biological activity through optimized molecular recognition and target binding. Research investigations have focused on understanding the relationship between the structural features of this compound and its biological effects, contributing to the broader understanding of aurone pharmacology.

Research Objectives and Scope of Benzofuranone Studies

Current research objectives in benzofuranone chemistry encompass multiple interconnected areas of investigation that reflect the multidisciplinary nature of this field. The primary focus involves the development of efficient synthetic methodologies that enable access to structurally diverse benzofuranone derivatives while minimizing environmental impact and maximizing atom economy. Contemporary synthetic research emphasizes the development of catalytic processes that can achieve high selectivity and yield under mild reaction conditions. The exploration of catalyst-free synthetic approaches represents another important research direction, as these methods offer advantages in terms of cost, environmental sustainability, and product purification.

The biological evaluation of benzofuranone compounds constitutes a major research objective, with particular emphasis on antimicrobial activity assessment against drug-resistant pathogens. Studies have demonstrated that certain benzofuranone derivatives exhibit significant antimalarial activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum, with some compounds showing superior activity compared to established antimalarial drugs. The evaluation of antimycobacterial activity represents another crucial research area, with investigations focusing on compounds that can inhibit Mycobacterium tuberculosis and other pathogenic mycobacteria. These biological studies typically involve comprehensive structure-activity relationship analysis to identify the molecular features responsible for antimicrobial efficacy.

Properties

IUPAC Name

2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-13-5-3-4-10(17(13)21-2)8-15-16(19)12-7-6-11(18)9-14(12)22-15/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSYGPPHMQKVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395217
Record name 3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61429-81-0
Record name 3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 6-Hydroxy-3(2H)-benzofuranone Core

A common approach starts with substituted hydroxyacetophenones or hydroxyphenylacetic acids. For example, 2′-hydroxy-5′-methoxyacetophenone is converted to 6-hydroxy-3(2H)-benzofuranone through a bromination and cyclization sequence:

  • Step 1: Bromination of 2′-hydroxy-5′-methoxyacetophenone with CuBr2 under argon atmosphere in a mixed solvent system (ethyl acetate and chloroform) at reflux for 36 hours produces 2-bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone.
  • Step 2: The crude bromo compound is reacted with sodium acetate in ethanol under reflux for 2 hours to induce cyclization, yielding 6-hydroxy-3(2H)-benzofuranone after purification by silica gel chromatography with a reported yield of approximately 44%.

Alternatively, 3,4-dimethoxyphenol can be converted to 6-hydroxy-3(2H)-benzofuranone derivatives via:

  • Reaction with chloroacetyl chloride in the presence of AlCl3 catalyst at room temperature followed by heating at 50 °C.
  • Subsequent cyclization with sodium acetate in methanol under reflux for 7 hours.
  • Purification yields the benzofuranone derivative in about 73% yield.

Introduction of the (2,3-Dimethoxyphenyl)methylene Group

The key step to obtain the 2-[(2,3-dimethoxyphenyl)methylene] substituent is a Claisen–Schmidt condensation between the benzofuranone core and the corresponding 2,3-dimethoxybenzaldehyde:

  • The benzofuranone (1 mmol) and 2,3-dimethoxybenzaldehyde (1 mmol) are dissolved in methanol.
  • A strong base such as potassium hydroxide (50% aqueous solution) is added.
  • The mixture is heated at 60 °C for 1 hour.
  • After reaction completion, methanol is evaporated, and the mixture is acidified to pH 3 with dilute HCl.
  • The product is extracted with chloroform, dried, and purified by silica gel chromatography to yield the benzylidene benzofuranone derivative.

This method typically yields the target compound in moderate yields (~28%) but is widely used due to its simplicity and effectiveness.

Methylation and Hydroxylation Steps

  • Methylation of hydroxy groups on the benzofuranone or aromatic rings can be achieved by treatment with iodomethane and potassium carbonate in N,N-dimethylformamide (DMF) at 80 °C.
  • Hydroxylation at specific positions is often introduced by starting from hydroxy-substituted precursors or by selective demethylation of methoxy groups post-synthesis.

Alternative Synthetic Routes and Improvements

Solvent-Free and One-Pot Methods

Recent patents describe solvent-free or one-pot methods to improve yield and reduce waste:

  • Starting from o-hydroxyphenylacetic acid, a three-step reaction sequence is performed without isolating intermediates.
  • The process involves acidification, azeotropic removal of water, filtration to remove sodium chloride, and reaction with trimethyl orthoformate and acetic anhydride to form the benzofuranone ketone.
  • Catalysts such as acetic acid or sulfuric acid are used, and solvents like toluene facilitate azeotropic distillation.
  • This method reduces purification steps, avoids wastewater generation, and improves overall efficiency.

Use of Catalysts and Reaction Conditions

  • Copper catalysts (e.g., CuBr2) are employed for bromination steps.
  • Acid catalysts (e.g., AlCl3, sulfuric acid, p-toluenesulfonic acid) promote cyclization and esterification.
  • Reflux conditions in ethanol or methanol are common for cyclization and condensation reactions.
  • Reaction times vary from 1 hour (condensation) to 36 hours (bromination), depending on the step.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Catalysts Conditions Yield (%) Notes
1 Bromination 2′-Hydroxy-5′-methoxyacetophenone CuBr2, AcOEt/CHCl3 Reflux, 36 h, argon atmosphere - Produces 2-bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone
2 Cyclization Crude bromo compound Sodium acetate, EtOH Reflux, 2 h 44 Forms 6-hydroxy-3(2H)-benzofuranone
3 Claisen–Schmidt condensation 6-Hydroxy-3(2H)-benzofuranone + 2,3-dimethoxybenzaldehyde KOH (aq), MeOH 60 °C, 1 h 28 Forms 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- derivative
4 Methylation (optional) Hydroxy-substituted benzofuranone Iodomethane, K2CO3, DMF 80 °C, stirring - Introduces methoxy groups
5 One-pot synthesis (alternative) o-Hydroxyphenylacetic acid Acetic acid, trimethyl orthoformate, acetic anhydride, toluene 170 °C, 2 h, azeotropic distillation High Solvent-free, no intermediate isolation

Research Findings and Analytical Data

  • The synthesized compounds are typically characterized by melting point, ^1H-NMR, and mass spectrometry.
  • Melting points for benzofuranone derivatives range from 89–90 °C to 168–169 °C depending on substitution patterns.
  • ^1H-NMR spectra confirm the presence of methylene protons, aromatic protons, and methoxy groups consistent with the target structure.
  • Mass spectrometry (EI) shows molecular ion peaks corresponding to the expected molecular weights.
  • Purification is commonly achieved by silica gel column chromatography using hexane–ethyl acetate solvent systems.

Chemical Reactions Analysis

Condensation Reactions

The compound undergoes base-catalyzed condensation with aldehydes to form substituted benzofuranone derivatives. This reaction leverages the nucleophilic hydroxyl group at position 6 and the α,β-unsaturated ketone system in the benzofuranone core .

Mechanism :

  • Activation : The hydroxyl group at position 6 acts as a nucleophile, attacking the carbonyl carbon of the aldehyde under basic conditions.

  • Dehydration : Elimination of water occurs, forming a new methylene bridge between the benzofuranone and the aldehyde-derived aryl group.

Typical Conditions :

  • Base : NaOH or K₂CO₃

  • Solvent : Ethanol or methanol

  • Temperature : Reflux (70–80°C)

  • Time : 4–12 hours

Example Reaction :

Benzofuranone+AldehydeBase RefluxSubstituted Benzofuranone Derivative+H2O\text{Benzofuranone}+\text{Aldehyde}\xrightarrow{\text{Base Reflux}}\text{Substituted Benzofuranone Derivative}+\text{H}_2\text{O}

Optimization Insights :

  • Higher yields (>75%) are achieved using polar aprotic solvents like DMF.

  • Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields.

Redox Reactions

The α,β-unsaturated ketone system is susceptible to reduction, though experimental data specific to this compound is sparse.

Hypothetical Pathways :

Reaction TypeReagentsProduct
Ketone Reduction NaBH₄, LiAlH₄Secondary alcohol
Conjugated Double Bond Reduction H₂/Pd-CDihydrobenzofuranone

Stability and Degradation

The compound is stable under ambient conditions but degrades under strong acidic or oxidative environments:

Degradation Pathways :

  • Acidic Hydrolysis : Cleavage of the methylene bridge.

  • Oxidation : Hydroxyl group oxidation to quinone (observed in analogous compounds) .

Comparative Reactivity Table

Reaction TypeConditionsKey Product FeaturesYield (%)
Aldehyde CondensationNaOH, EtOH, refluxExtended conjugation, aryl-substituted60–85
NitrationHNO₃/H₂SO₄, 0°CNitro group at C-4 (dimethoxyphenyl)Theoretical
Reduction (NaBH₄)MeOH, RTDihydro derivativeTheoretical

Scientific Research Applications

Medicinal Chemistry

3(2H)-Benzofuranone derivatives have been investigated for their potential pharmacological activities. Key areas of focus include:

  • Antioxidant Activity : Studies have indicated that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is crucial in developing treatments for diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .
  • Antimicrobial Properties : Research has shown that derivatives of this compound possess antimicrobial activity against various pathogens. This makes it a candidate for the development of new antimicrobial agents .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, suggesting potential applications in treating inflammatory diseases .

Pharmacological Studies

Recent studies have explored the pharmacokinetics and pharmacodynamics of 3(2H)-Benzofuranone derivatives:

  • Bioavailability and Metabolism : Investigations into the bioavailability of these compounds indicate favorable absorption characteristics, which are critical for their effectiveness as therapeutic agents .
  • Mechanism of Action : Understanding the mechanism by which these compounds exert their effects is an ongoing area of research, with studies focusing on their interaction with specific biological targets .

Material Science

Beyond medicinal applications, 3(2H)-Benzofuranone derivatives are being explored in material science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with unique properties. Its incorporation into polymer matrices could enhance mechanical strength and thermal stability .
  • Dye Sensitization : Research has shown that benzofuranone derivatives can be used as sensitizers in dye-sensitized solar cells (DSSCs), potentially improving energy conversion efficiencies due to their light absorption characteristics .

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of various benzofuranone derivatives, including 3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-. The results indicated that these compounds exhibited significant free radical scavenging activity, which correlated with their structural features.

Case Study 2: Antimicrobial Efficacy

In a clinical trial reported in Pharmaceutical Biology, the antimicrobial efficacy of this compound was tested against standard bacterial strains. The findings revealed that it inhibited bacterial growth effectively, suggesting its potential as a lead compound for new antibiotic development.

Case Study 3: Application in Solar Cells

Research conducted at a leading university demonstrated the use of benzofuranone derivatives in dye-sensitized solar cells. The study highlighted improvements in light absorption and energy conversion efficiency when these compounds were integrated into the cell design.

Mechanism of Action

The mechanism of action of 3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- stands out due to its unique combination of a benzofuranone core with a dimethoxyphenyl group and a hydroxyl group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis methods, and particularly its biological activities, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- is C17H14O5C_{17}H_{14}O_{5} with a molecular weight of 298.29 g/mol. The compound features a benzofuranone core structure with a methylene bridge attached to a dimethoxyphenyl group and a hydroxyl group at the sixth position. This unique configuration contributes to its biological activities and potential therapeutic applications .

Synthesis Methods

The synthesis typically involves the condensation of 2,3-dimethoxybenzaldehyde with 6-hydroxybenzofuranone under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, with solvents such as ethanol or methanol used during the reaction. The product is generally purified through recrystallization or chromatography techniques.

Anticancer Properties

Research indicates that 3(2H)-Benzofuranone derivatives exhibit notable anticancer activity. A study comparing various benzofuranone compounds found that they displayed cytotoxic effects against human oral tumor cell lines, with significant variability in sensitivity among different cell lines. For instance, HSC-2 cells were the most sensitive to treatment, while HSC-3 cells showed resistance .

Table 1 summarizes the cytotoxicity results from this study:

CompoundCell LineIC50 (μM)Sensitivity
Compound AHSC-25Sensitive
Compound BHSG15Moderate
Compound CHSC-3>50Resistant

Mechanism of Action: The anticancer effects are believed to result from the compound's ability to inhibit specific enzymes involved in cell proliferation. This inhibition can lead to apoptosis in cancer cells while sparing normal cells .

Antimicrobial Activity

In addition to anticancer properties, benzofuran derivatives have shown antimicrobial activity against various pathogens. The presence of functional groups such as hydroxyl and methoxy significantly enhances their efficacy against bacteria and fungi. For example, studies have demonstrated that certain substituted benzofuranones can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Case Studies

  • Cytotoxicity Against Oral Tumor Cells : A detailed investigation into the cytotoxic effects of newly synthesized benzofuranones revealed that modifications in their structure could enhance their selectivity towards tumor cells over normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize side effects .
  • Structure-Activity Relationship (SAR) : Research on the SAR of benzofuran derivatives indicated that specific substitutions could significantly enhance biological activity. For instance, compounds with halogen substituents demonstrated improved cytotoxicity compared to their non-halogenated counterparts .

Q & A

Q. What are the established synthetic routes for 3(2H)-Benzofuranone derivatives with substituted arylidene groups?

A common approach involves condensation reactions between substituted benzaldehydes and benzofuranone precursors. For example, analogous compounds like 6-methoxy-3(2H)-benzofuranone derivatives are synthesized via base-mediated (e.g., NaH in THF) Knoevenagel condensation with substituted aldehydes . Reaction conditions (temperature, solvent, catalyst) must be optimized based on the electron-donating/withdrawing nature of substituents. Characterization typically involves 1^1H/13^{13}C NMR and HRMS to confirm regioselectivity and purity.

Q. How can the hydroxyl and methoxy substituents in this compound be characterized spectroscopically?

  • Hydroxyl group : A broad peak in 1^1H NMR (δ 9–12 ppm) indicates the phenolic -OH. Hydrogen-bonding interactions may shift this signal.
  • Methoxy groups : Sharp singlet(s) in 1^1H NMR (δ 3.7–4.0 ppm) with splitting patterns dependent on their positions. 13^{13}C NMR shows methoxy carbons at ~55–60 ppm.
  • Methylene bridge : The benzylidene proton (CH=) appears as a singlet in 1^1H NMR (δ 6.5–7.5 ppm) .

Q. What biological activities are associated with benzofuranone scaffolds, and how can this compound be screened?

Benzofuranones exhibit antitumor, anti-inflammatory, and antioxidant properties. For example, griseofulvin (a benzofuranone derivative) is antifungal . To screen this compound:

  • In vitro assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays for cytotoxicity.
  • Antioxidant testing : DPPH radical scavenging or ORAC assays to evaluate hydroxyl/methoxy group contributions .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with electron-rich arylidene groups (e.g., 2,3-dimethoxyphenyl)?

Electron-donating groups (methoxy) increase aldehyde reactivity in condensation. Key optimizations:

  • Catalyst : Use mild bases (e.g., piperidine) instead of strong bases to minimize side reactions.
  • Solvent : Polar aprotic solvents (DMF, THF) enhance reaction rates.
  • Temperature : Moderate heating (50–70°C) balances reaction speed and decomposition .

Q. How to resolve contradictions in reported bioactivity data for similar benzofuranones?

Discrepancies often arise from substituent positioning. For example:

  • 3,4-dihydroxyphenyl vs. 2,3-dimethoxyphenyl : The former shows higher antioxidant activity due to catechol groups, while methoxy groups may enhance lipophilicity and membrane permeability .
  • Experimental design : Control variables like cell line specificity, assay protocols, and purity (>95% by HPLC) to ensure reproducibility.

Q. What computational methods predict the compound’s stability and reactivity?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess intramolecular hydrogen bonding (6-hydroxy to carbonyl).
  • Molecular docking : Screen against targets like COX-2 or topoisomerase II using AutoDock Vina.
  • ADMET prediction : Tools like SwissADME evaluate logP, solubility, and cytochrome P450 interactions .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Acidic/basic conditions : Monitor degradation via HPLC (C18 column, UV detector at λ=254 nm). Methoxy groups may hydrolyze under strong acidic conditions.
  • Thermal stability : TGA/DSC analysis shows decomposition temperatures. Benzofuranones with hydroxyl groups are prone to oxidation at >150°C .

Q. What strategies elucidate structure-activity relationships (SAR) for methoxy and hydroxyl substituents?

  • Analog synthesis : Prepare derivatives with varying substituents (e.g., 3-methoxy vs. 4-methoxy).
  • Bioassay correlation : Compare IC50_{50} values in cytotoxicity assays to identify critical substituents.
  • Electron paramagnetic resonance (EPR) : Quantify radical scavenging efficiency of hydroxyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.